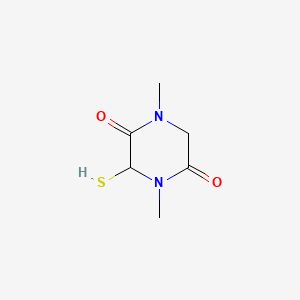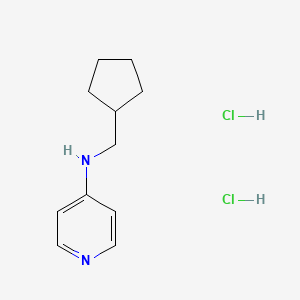
3'-Dechloro-3'-brom-Bupropion-Fumarat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Dechloro-3’-bromo Bupropion Fumarate is a chemical compound with the molecular formula C17H22BrNO5 and a molecular weight of 400.26 g/mol . It is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
3’-Dechloro-3’-bromo Bupropion Fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Studied for its potential pharmacological effects and as a model compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 3’-Dechloro-3’-bromo Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
3’-Dechloro-3’-bromo Bupropion Fumarate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their downstream effects . Additionally, it has been suggested that bupropion has pro-inflammatory effects, potentially involving the TLR2/TLR4 and JAK2/STAT3 signaling pathways .
Pharmacokinetics
It is known that bupropion and its metabolites reach steady state within days
Result of Action
The inhibition of norepinephrine and dopamine reuptake results in prolonged neurotransmitter action, which can have various effects depending on the specific context . For instance, bupropion is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It has also been suggested that bupropion has pro-inflammatory effects .
Action Environment
The action, efficacy, and stability of 3’-Dechloro-3’-bromo Bupropion Fumarate can be influenced by various environmental factors. For instance, the compound’s pro-inflammatory effects suggest that it might interact with the immune system . Therefore, factors such as the patient’s immune status and the presence of inflammation could potentially influence the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dechloro-3’-bromo Bupropion Fumarate involves multiple steps, starting from the parent compound Bupropion. The process typically includes halogenation reactions to introduce the bromine atom and remove the chlorine atom. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3’-Dechloro-3’-bromo Bupropion Fumarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
4-Chloro Bupropion Fumarate: Another derivative with similar applications in research.
3-dechloro-3-brominapyradiomycin A1: A compound with a similar halogenation pattern.
Uniqueness
3’-Dechloro-3’-bromo Bupropion Fumarate is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXRDZSQOHGEH-LVEZLNDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)






![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)



